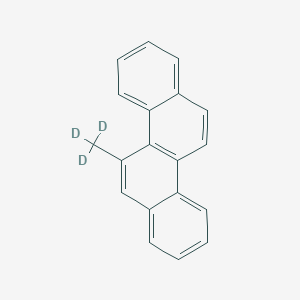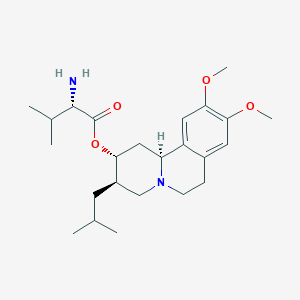
Amitraz-d12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amitraz-d12 is a deuterated form of amitraz, a formamidine pesticide widely used in agriculture and veterinary medicine. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry, as it allows for the differentiation between the labeled and unlabeled compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of amitraz-d12 involves the incorporation of deuterium atoms into the amitraz molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the hydrogenation of the precursor compound in the presence of deuterium gas, resulting in the replacement of hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and solvents in controlled reaction conditions to ensure the efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Amitraz-d12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Substitution: Substitution reactions can occur at the nitrogen atoms, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions often involve the use of alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted this compound compounds.
科学的研究の応用
Amitraz-d12 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry to quantify the presence of amitraz and its metabolites.
Biology: Employed in studies to understand the metabolic pathways and degradation products of amitraz in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of amitraz.
Industry: Applied in the development and validation of analytical methods for the detection and quantification of amitraz residues in agricultural products.
作用機序
Amitraz-d12 exerts its effects through several mechanisms:
Alpha-Adrenergic Agonist Activity: this compound acts as an agonist at alpha-adrenergic receptors, leading to the inhibition of neurotransmitter release and subsequent physiological effects.
Interaction with Octopamine Receptors: It interacts with octopamine receptors in the central nervous system, causing overexcitation and paralysis in insects.
Inhibition of Monoamine Oxidases and Prostaglandin Synthesis: this compound inhibits the activity of monoamine oxidases and prostaglandin synthesis, contributing to its insecticidal properties.
類似化合物との比較
Amitraz-d12 can be compared with other similar compounds such as:
Tau-Fluvalinate: Another acaricide used in agriculture, but with a different mechanism of action involving sodium channel modulation.
Acrinathrin: A pyrethroid insecticide with a similar application but different chemical structure and mode of action.
Deltamethrin: Another pyrethroid insecticide, known for its high potency and effectiveness against a wide range of pests.
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications, particularly in mass spectrometry studies.
特性
分子式 |
C19H23N3 |
|---|---|
分子量 |
305.5 g/mol |
IUPAC名 |
N-[[2,4-bis(trideuteriomethyl)phenyl]iminomethyl]-N-methyl-2,4-bis(trideuteriomethyl)benzenecarboximidamide |
InChI |
InChI=1S/C19H23N3/c1-13-6-8-17(15(3)10-13)19(20)22(5)12-21-18-9-7-14(2)11-16(18)4/h6-12,20H,1-5H3/i1D3,2D3,3D3,4D3 |
InChIキー |
WBFXKVHOLLZTJZ-MGKWXGLJSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC1=CC(=C(C=C1)C(=N)N(C)C=NC2=C(C=C(C=C2)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![((+/-)(1'alpha,2'alpha,3'beta,4'alpha)-2-Amino-1,9-dihydro-9-[2-fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-6H-purin-6-one](/img/structure/B13839189.png)

![sodium;(2Z)-6-methyl-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoate](/img/structure/B13839202.png)
![[(R)-Phenylmethylene]-1-thio-phenyl 3-O-[(4-methoxyphenyl)methyl]-4,6-O-a-D-mannopyranoside](/img/structure/B13839204.png)




![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)


